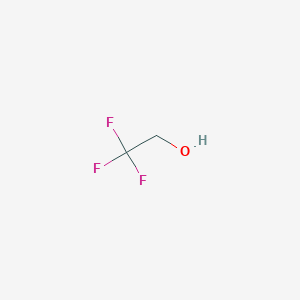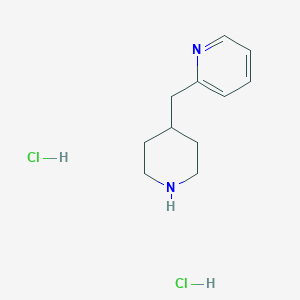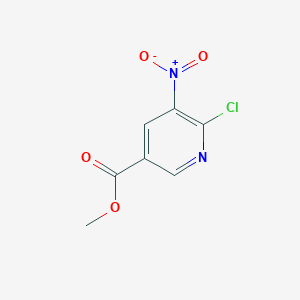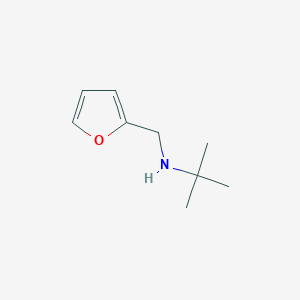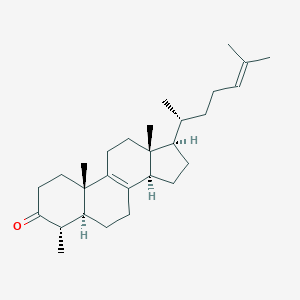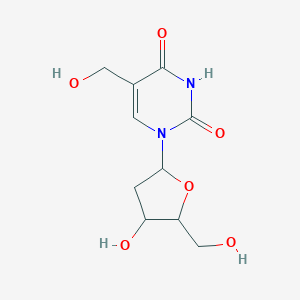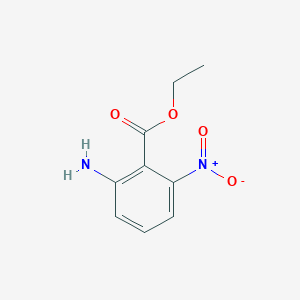
Ethyl 2-amino-6-nitrobenzoate
Vue d'ensemble
Description
Ethyl 2-amino-6-nitrobenzoate, also known as ethyl N-(2-nitro-6-aminophenyl) carbamate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Ethyl 2-amino-6-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agriculture, Ethyl 2-amino-6-nitrobenzoate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been investigated for its potential as a dye or pigment due to its bright yellow color.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes or proteins in the body. For example, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 2-amino-6-nitrobenzoate has several biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a wide range of potential applications, making it a versatile research tool. However, one limitation of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Ethyl 2-amino-6-nitrobenzoate. One area of research is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, the potential applications of Ethyl 2-amino-6-nitrobenzoate in agriculture and material science warrant further investigation.
Propriétés
Numéro CAS |
115156-25-7 |
|---|---|
Nom du produit |
Ethyl 2-amino-6-nitrobenzoate |
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
ethyl 2-amino-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3 |
Clé InChI |
JJADRTXUDSBDON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

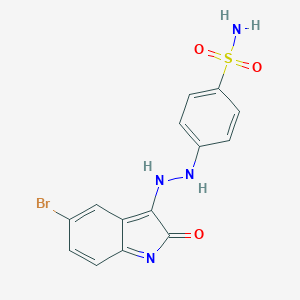
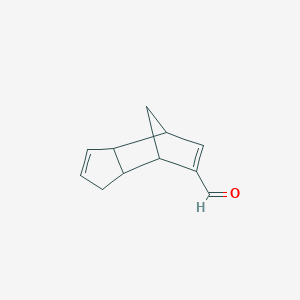
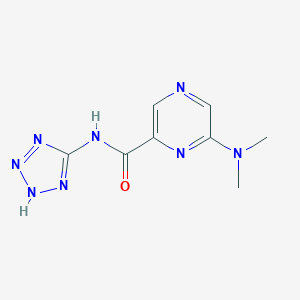
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
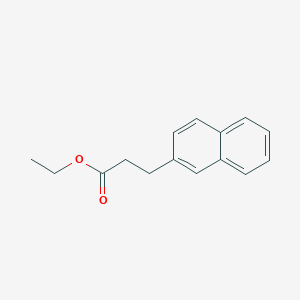
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
